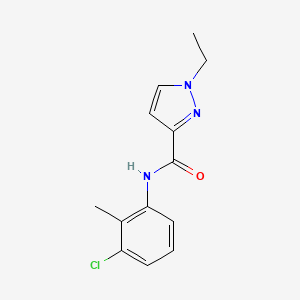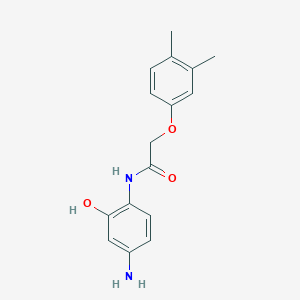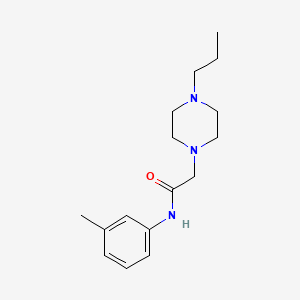![molecular formula C17H12N2O3 B5471044 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5471044.png)
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one is an organic compound with the molecular formula C17H12N2O3 It is characterized by the presence of a quinoline ring system substituted with a nitrophenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 4-hydroxyquinoline.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 4-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-hydroxyquinoline.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]-1H-quinolin-4-one.
Oxidation: Various quinoline derivatives with different oxidation states.
Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethanol: A compound with a similar nitrophenyl group but different functional groups.
4-Nitrophenethyl alcohol: Another compound with a nitrophenyl group and an alcohol functional group.
Butyl (E)-2-(4-nitrophenyl)ethenyl ether: A compound with a similar ethenyl linkage but different substituents.
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one is unique due to its quinoline ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17-11-13(18-16-4-2-1-3-15(16)17)8-5-12-6-9-14(10-7-12)19(21)22/h1-11H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGKQMBZGZIVMB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[3-(1H-indol-1-yl)propyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5470962.png)
![N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5470971.png)


![N-CYCLOHEPTYL-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5470997.png)
![N-cyclopropyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinecarboxamide](/img/structure/B5470998.png)
![3-cyclobutyl-1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5471010.png)
![5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5471016.png)
METHANONE](/img/structure/B5471018.png)
![{3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}acetic acid](/img/structure/B5471025.png)
![3-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5471033.png)

![1-(4-fluorophenyl)-2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethanol](/img/structure/B5471050.png)
![N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5471063.png)
